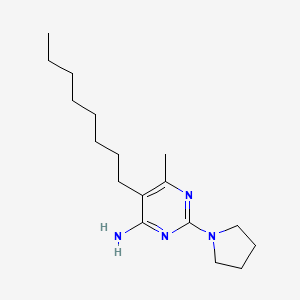

6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine

Description

Properties

CAS No. |

113081-65-5 |

|---|---|

Molecular Formula |

C17H30N4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

6-methyl-5-octyl-2-pyrrolidin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C17H30N4/c1-3-4-5-6-7-8-11-15-14(2)19-17(20-16(15)18)21-12-9-10-13-21/h3-13H2,1-2H3,(H2,18,19,20) |

InChI Key |

CXJPSHWOBPOSDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(N=C(N=C1N)N2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

2,4-Dichloro-6-methylpyrimidine: Serves as a versatile intermediate allowing selective nucleophilic substitution at positions 2 and 4.

Octyl Grignard or Octyl Halide: Used for alkylation at the 5-position.

Pyrrolidine: Acts as the nucleophile for substitution at the 2-position.

Stepwise Synthetic Procedure

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Selective alkylation at C-5 | Treatment of 2,4-dichloro-6-methylpyrimidine with octyl Grignard reagent or octyl lithium under controlled temperature (e.g., -78°C to 0°C) in anhydrous solvent (THF or ether) | Formation of 5-octyl-2,4-dichloro-6-methylpyrimidine |

| 2 | Nucleophilic substitution at C-2 | Reaction of intermediate with pyrrolidine in polar aprotic solvent (DMF or DMSO) at elevated temperature (50-80°C) | Replacement of chlorine at C-2 with pyrrolidin-1-yl group |

| 3 | Amination at C-4 | Treatment with ammonia or ammonium salts under pressure or heating, or direct displacement if chlorine remains at C-4 | Introduction of amino group at position 4 |

| 4 | Purification | Chromatographic techniques (silica gel column chromatography) or recrystallization | Isolation of pure 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine |

Alternative Synthetic Routes

Direct Diaminopyrimidine Derivative Functionalization: Starting from 6-methyl-pyrimidine-2,4-diamine derivatives, selective alkylation at C-5 with octyl halides under basic conditions can be performed, followed by N-alkylation at C-2 with pyrrolidine.

Use of Lewis Acid Catalysis: Some processes employ Lewis acids such as zinc salts to facilitate coupling reactions between substituted pyrimidines and amines, enhancing reaction rates and selectivity.

Regioselectivity: The selective substitution at C-5 and C-2 positions is critical. Using organometallic reagents at low temperatures improves selectivity for C-5 alkylation before nucleophilic substitution at C-2.

Reaction Yields: Reported yields for each step vary between 60-85%, with overall yields optimized by controlling stoichiometry and reaction times.

Purity and Characterization: Final compounds are characterized by NMR (1H and 13C), HRMS, and chromatographic purity (>99%) to confirm structure and purity.

Solvent and Temperature Effects: Polar aprotic solvents such as DMF and DMSO favor nucleophilic substitutions, while low temperatures during alkylation prevent side reactions.

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| C-5 Alkylation | Octyl Grignard or Octyl lithium | -78°C to 0°C, THF or ether | 70-80 | Requires anhydrous conditions |

| C-2 Substitution | Pyrrolidine | 50-80°C, DMF or DMSO | 65-75 | Polar aprotic solvent preferred |

| C-4 Amination | Ammonia or ammonium salts | Elevated temperature or pressure | 60-70 | May require pressure vessel |

| Purification | Silica gel chromatography | Ambient temperature | - | Ensures >99% purity |

The preparation of this compound is achieved through a carefully orchestrated sequence of selective alkylation and nucleophilic substitution reactions on a pyrimidine scaffold. The use of organometallic reagents for C-5 alkylation, followed by nucleophilic displacement of halogens at C-2 and C-4, allows for the efficient synthesis of this compound with high purity and yield. Optimization of reaction conditions, including solvent choice, temperature control, and reagent stoichiometry, is essential for maximizing efficiency and selectivity. These methods are supported by patent disclosures and peer-reviewed synthetic protocols, providing a robust foundation for further research and application development.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-octyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and pyrimidine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-Fluoro-6-(pyrrolidin-1-yl)aniline (CAS 1183840-96-1)

Structural Differences :

- Core Structure : Benzene ring vs. pyrimidine ring in the target compound.

- Substituents : Fluorine at position 2 and pyrrolidine at position 6 vs. methyl, octyl, and pyrrolidine in the target.

Key Comparisons :

- In contrast, the smaller fluorine substituent in the aniline derivative may improve solubility.

- Toxicity : The aniline derivative exhibits acute toxicity (oral, dermal) and skin irritation , whereas the target compound’s long alkyl chain might reduce acute toxicity but increase bioaccumulation risks.

Nitro- and Methanesulfonyl-Substituted Pyrimidin-4-amines (EP 1 808 168 B1)

Structural Differences :

- Substituents : Nitro groups (e.g., 5-nitro) and methanesulfonyl-phenyl groups vs. methyl, octyl, and pyrrolidine in the target compound.

Key Comparisons :

- Reactivity : Nitro groups are strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methyl and octyl groups. This could influence stability and metabolic pathways.

- Solubility : Methanesulfonyl groups improve solubility via polarity, whereas the octyl chain in the target compound may necessitate formulation adjustments for bioavailability.

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

Structural Differences :

- Core Structure : Pyridine vs. pyrimidine.

- Substituents: Dimethylamino-pyrrolidine vs. unsubstituted pyrrolidine in the target compound.

Key Comparisons :

- Pharmacokinetics: The dimethylamino group may enhance water solubility, whereas the octyl chain in the target compound could prolong half-life via increased lipophilicity .

Thieno-Pyrimidine Derivatives (e.g., 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid)

Structural Differences :

- Core Structure: Thieno-pyrimidine (sulfur-containing heterocycle) vs. pyrimidine.

- Functional Groups : Carboxylic acid vs. amine in the target compound.

Key Comparisons :

- Electronic Properties : The thiophene ring introduces sulfur, which may influence metabolic stability or electronic interactions.

- Acid-Base Behavior : The carboxylic acid group ionizes at physiological pH, improving solubility but limiting blood-brain barrier penetration compared to the target compound’s amine group .

Data Table: Structural and Hypothesized Properties

| Compound | Core Structure | Key Substituents | logP (Predicted) | Toxicity Concerns | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Pyrimidine | Methyl, Octyl, Pyrrolidine | High (~5-7) | Bioaccumulation (speculative) | Kinase inhibition, Oncology |

| 2-Fluoro-6-(pyrrolidin-1-yl)aniline | Benzene | Fluorine, Pyrrolidine | Moderate (~2-3) | Acute toxicity, Skin irritation | Intermediate for pharmaceuticals |

| Nitro-pyrimidin-4-amine (EP 1 808 168) | Pyrimidine | Nitro, Methanesulfonyl | Low-Moderate | Reactive metabolite risks | Antimicrobials, Anticancer |

| 6-[3-(Dimethylamino)pyrrolidinyl]pyridine | Pyridine | Dimethylamino-pyrrolidine | Moderate (~3-4) | Neurotoxicity (speculative) | CNS-targeting therapies |

| Thieno-pyrimidine carboxylic acid | Thieno-pyrimidine | Carboxylic acid, Methylthieno | Low (~1-2) | Limited data | Metabolic enzyme modulation |

Biological Activity

6-Methyl-5-octyl-2-(pyrrolidin-1-YL)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential applications.

- Molecular Formula : C₁₃H₁₈N₄

- Molecular Weight : 234.31 g/mol

- CAS Number : 284680-44-0

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its pharmacological properties, which include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioma cells through multiple pathways, including the inhibition of AKT and mTOR signaling pathways .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism appears to involve modulation of pro-inflammatory cytokines and pathways .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : It is hypothesized that the compound may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.